(R)-2-Acetamidodecanoic acid
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Overview
Description
®-2-Acetamidodecanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon of a decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamidodecanoic acid typically involves the acylation of ®-2-amino-decanoic acid. One common method is the reaction of ®-2-amino-decanoic acid with acetic anhydride under controlled conditions to form the acetamido derivative. The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-Acetamidodecanoic acid can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamidodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl₂) for acylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
®-2-Acetamidodecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Acetamidodecanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, where it is converted to other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-decanoic acid: The precursor to ®-2-Acetamidodecanoic acid.
®-2-Hydroxy-decanoic acid: Another derivative with a hydroxyl group instead of an acetamido group.
®-2-Methyl-decanoic acid: A similar compound with a methyl group at the second carbon.
Uniqueness
®-2-Acetamidodecanoic acid is unique due to its specific acetamido functional group, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(2R)-2-acetamidodecanoic acid |
InChI |
InChI=1S/C12H23NO3/c1-3-4-5-6-7-8-9-11(12(15)16)13-10(2)14/h11H,3-9H2,1-2H3,(H,13,14)(H,15,16)/t11-/m1/s1 |
InChI Key |
IFNBFNVQYOIJJC-LLVKDONJSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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